molecular formula C6H6O3S B429045 5-Methoxythiophene-2-carboxylic acid CAS No. 29212-22-4

5-Methoxythiophene-2-carboxylic acid

Cat. No.: B429045
CAS No.: 29212-22-4
M. Wt: 158.18g/mol
InChI Key: ILLPXKQRQUSURG-UHFFFAOYSA-N
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Description

5-Methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxythiophene-2-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 2-methoxythiophene with carbon dioxide. This reaction typically requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of ethylaluminum dichloride in hexane or toluene at high temperatures and pressures. The reaction is carried out in an autoclave under an inert atmosphere to ensure regioselectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

5-Methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxythiophene-2-carboxylic acid involves its interaction with various molecular targets. It can act as a Bronsted acid, donating a proton to acceptor molecules. This property makes it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-thiophenecarboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

Compared to similar compounds, 5-Methoxythiophene-2-carboxylic acid is unique due to its methoxy group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .

Properties

IUPAC Name

5-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLPXKQRQUSURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Methoxythiophene (4.0 ml) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 31 ml) was slowly added dropwise, and the mixture was stirred at the same temperature for 1 hour. The mixture was poured into a mixture of dry ice and diethyl ether, and warmed to room temperature with stirring. The solvent was distilled off, and the residue was acidified with 1N hydrochloric acid. The mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-methoxy-2-thiophenecarboxylic acid (5.62 g).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(methyloxy)thiophene (1.01 g, 8.85 mmol) was added slowly over 15 min to a 100 mL round-bottomed flask containing 2.5M nBuLi in hexanes (3.8 mL, 9.50 mmol) in Tetrahydrofuran (THF) (40 mL) at −78° C. After warming to room temperature and stirring for 2 h, the mixture was cooled to −35° C. and crushed solid CO2 was added. The mixture warmed to room temperature over 3 hours and was cooled in an ice bath and quenched with NH4Cl(sat.). The cold reaction mixture was partitioned between CHCl3/H2O, the aqueous layer was made acidic with 6N HCl. The separated organic layer was dried with Na2SO4 and concentrated affording the title compound (1.3 g, 8.05 mmol, 91%) which was used without further purification: LC-MS (ES) m/z=159 (M+H)+.
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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